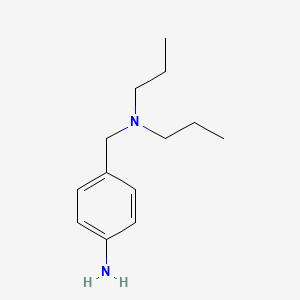
1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol is an organic compound characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to a chloroethanol moiety. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol can be synthesized through several methods. One common approach involves the chlorination of 1-(3,4-Methylenedioxyphenyl)ethanol using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and scalability of the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3,4-Methylenedioxyphenyl)-2-chloroacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1-(3,4-Methylenedioxyphenyl)-2-chloroethane, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of 1-(3,4-Methylenedioxyphenyl)-2-ethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions.
Major Products:
Oxidation: 1-(3,4-Methylenedioxyphenyl)-2-chloroacetaldehyde.
Reduction: 1-(3,4-Methylenedioxyphenyl)-2-chloroethane.
Substitution: 1-(3,4-Methylenedioxyphenyl)-2-ethanol.
Applications De Recherche Scientifique
1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism by which 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The methylenedioxy group can participate in electron-donating interactions, influencing the reactivity of the compound. Additionally, the chloroethanol moiety can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
1-(3,4-Methylenedioxyphenyl)-2-propanone: This compound shares the methylenedioxyphenyl structure but differs in the presence of a propanone group instead of a chloroethanol moiety.
1-(3,4-Methylenedioxyphenyl)-2-nitropropene: Similar in structure, this compound contains a nitropropene group, which significantly alters its chemical properties and reactivity.
3,4-Methylenedioxyamphetamine:
Uniqueness: 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol is unique due to the presence of both a methylenedioxy group and a chloroethanol moiety, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C9H9ClO3 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-chloroethanol |
InChI |
InChI=1S/C9H9ClO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5H2 |
Clé InChI |
YWPJZZBYTIRESV-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


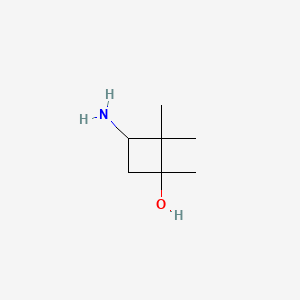
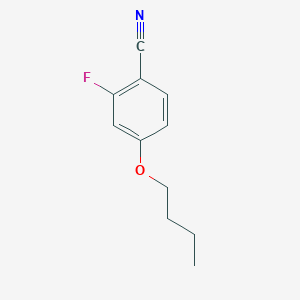
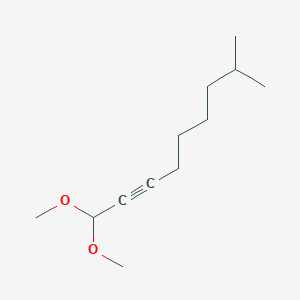
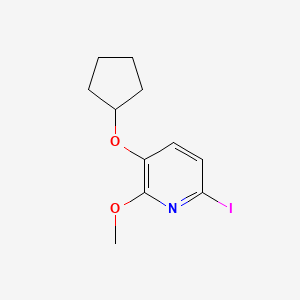
![2-methyl-5-[[(2S)-oxiran-2-yl]methoxy]-1,3-benzothiazole](/img/structure/B8603001.png)
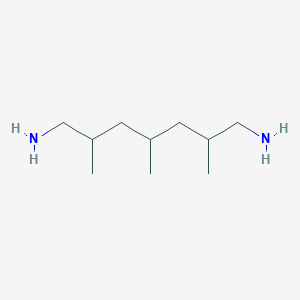
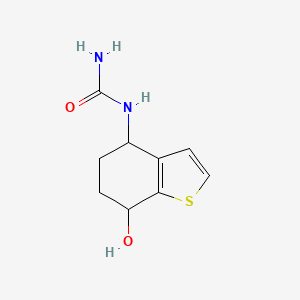

![[(4-Amino-3-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B8603049.png)
![3-Bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B8603057.png)
![methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate](/img/structure/B8603060.png)


